Superior Hemoglobin Improvement vs. Anti-C5 Antibodies (Eculizumab/Ravulizumab) in PNH: APPLY-PNH Phase 3 Head-to-Head Trial
In the randomized, active-comparator-controlled, open-label Phase 3 APPLY-PNH trial (NCT04558918), iptacopan 200 mg twice daily was compared head-to-head against continued anti-C5 antibody treatment (eculizumab or ravulizumab) in adult PNH patients with residual anemia (mean hemoglobin <10 g/dL) despite stable anti-C5 therapy. Iptacopan demonstrated statistically significant and clinically meaningful superiority on both co-primary endpoints. The proportion of patients achieving a sustained hemoglobin increase of ≥2 g/dL from baseline in the absence of red blood cell transfusions at 24 weeks was 82.3% (51/62) for iptacopan vs. 0% (0/35) for anti-C5 standard of care (adjusted difference 80.3%; 95% CI 71.3–87.6; P<0.0001) [1][2]. The proportion achieving sustained hemoglobin ≥12 g/dL was 68.8% (42/62) vs. 0% (0/35) (adjusted difference 67.0%; 95% CI 56.3–76.9; P<0.0001) [1][2]. The adjusted mean change from baseline in hemoglobin was +3.59 g/dL (95% CI 3.32–3.86) for iptacopan vs. −0.04 g/dL (95% CI −0.42–0.35) for anti-C5, yielding a difference of +3.63 g/dL (95% CI 3.18–4.08; P<0.0001) [1].
| Evidence Dimension | Proportion of patients achieving sustained Hb increase ≥2 g/dL without transfusions at 24 weeks |
|---|---|
| Target Compound Data | 82.3% (51/62 evaluable; 95% CI 73.4–90.2) |
| Comparator Or Baseline | Anti-C5 (eculizumab or ravulizumab): 0% (0/35 evaluable) |
| Quantified Difference | Adjusted difference in proportion: 80.3% (95% CI 71.3–87.6); P<0.0001 |
| Conditions | Phase 3 APPLY-PNH (NCT04558918); randomized, open-label, active-comparator-controlled; iptacopan 200 mg BID vs. continued IV eculizumab/ravulizumab; 24-week core treatment; adult PNH patients with Hb <10 g/dL despite prior anti-C5 therapy |
Why This Matters
This is the only randomized head-to-head trial demonstrating superiority of any oral complement inhibitor over anti-C5 standard of care in PNH, providing the highest strength of evidence for procurement and clinical decision-making.
- [1] Summary of primary endpoints and secondary efficacy and QoL endpoints after the 24-week randomized treatment period of APPLY-PNH. Table 38. Nature/S41409-023-02055-8. Data cut-off: 26-Sep-2022. View Source
- [2] FABHALTA® (iptacopan) HCP Website. APPLY-PNH Primary Endpoints. Novartis Pharmaceuticals Corp. Accessed 2026. View Source
